![molecular formula C16H16N6O2 B5819549 N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a tetrazole-based compound that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of MPTA is not fully understood. However, studies have shown that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. MPTA may also act on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MPTA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects and may have potential use in the treatment of epilepsy. MPTA has been shown to cross the blood-brain barrier, suggesting that it may have potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of MPTA is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of MPTA is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of MPTA. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurological disorders. Another direction is to explore its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in some studies. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of MPTA for use in various experiments.
Conclusion:
In conclusion, MPTA is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method for use in various experiments.
Synthesis Methods
MPTA has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 5-(4-pyridinyl)-2H-tetrazol-2-yl-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPTA.
Scientific Research Applications
MPTA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MPTA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(5-pyridin-4-yltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-14-4-2-12(3-5-14)10-18-15(23)11-22-20-16(19-21-22)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONFCWISTWCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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